1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl and isobutoxymethyl groups in this compound imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole typically involves the introduction of the difluoromethyl group and the isobutoxymethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of commercially available reagents and catalysts can streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The isobutoxymethyl group may contribute to the compound’s solubility and stability, affecting its overall bioavailability .
Comparison with Similar Compounds
1-(Trifluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with the isobutoxymethyl group at a different position on the pyrazole ring.
Uniqueness: 1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl and isobutoxymethyl groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)5-14-6-8-3-4-12-13(8)9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZREFNKYZCGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.